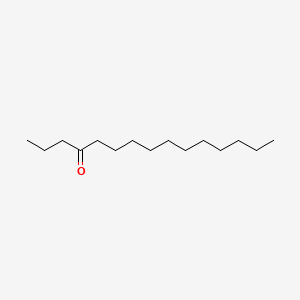![molecular formula C15H22N2O5 B1605063 2-methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-beta-alaninate CAS No. 36339-04-5](/img/structure/B1605063.png)
2-methoxyethyl N-[5-(acetylamino)-2-methoxyphenyl]-beta-alaninate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, 2-methoxyethyl ester: is a synthetic compound that belongs to the class of beta-amino acids This compound is characterized by the presence of an acetylamino group and a methoxyphenyl group, making it a unique derivative of beta-alanine
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, 2-methoxyethyl ester typically involves the reaction of beta-alanine with 5-(acetylamino)-2-methoxyphenyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified with 2-methoxyethanol under acidic conditions to yield the final product .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the acetylamino group, converting it to an amine.
Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential role in enzyme inhibition and protein modification.
- Studied for its effects on cellular metabolism and signaling pathways.
Medicine:
- Explored for its potential as a drug candidate for various diseases.
- Used in the development of diagnostic tools and assays.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the formulation of advanced polymers and coatings .
Mécanisme D'action
The mechanism of action of Beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, 2-methoxyethyl ester involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and proteins, altering their activity and function. It may also modulate signaling pathways by affecting the phosphorylation status of key proteins. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest its involvement in oxidative stress response and cellular metabolism .
Comparaison Avec Des Composés Similaires
- Beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-butyl-, 2-methoxyethyl ester
- Beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-, 2-methoxyethyl ester
Comparison:
- Beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-butyl-, 2-methoxyethyl ester: This compound has a butyl group instead of a methoxyethyl group, which may affect its solubility and reactivity.
- Beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-N-ethyl-, 2-methoxyethyl ester: The presence of an ethyl group instead of a methoxyethyl group can influence its biological activity and interaction with molecular targets.
Uniqueness: Beta-Alanine, N-[5-(acetylamino)-2-methoxyphenyl]-, 2-methoxyethyl ester is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its methoxyethyl ester group enhances its solubility and stability, making it a valuable compound for various applications .
Propriétés
Numéro CAS |
36339-04-5 |
|---|---|
Formule moléculaire |
C15H22N2O5 |
Poids moléculaire |
310.35 g/mol |
Nom IUPAC |
2-methoxyethyl 3-(5-acetamido-2-methoxyanilino)propanoate |
InChI |
InChI=1S/C15H22N2O5/c1-11(18)17-12-4-5-14(21-3)13(10-12)16-7-6-15(19)22-9-8-20-2/h4-5,10,16H,6-9H2,1-3H3,(H,17,18) |
Clé InChI |
JCXUJLWOJLTKRV-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC(=C(C=C1)OC)NCCC(=O)OCCOC |
SMILES canonique |
CC(=O)NC1=CC(=C(C=C1)OC)NCCC(=O)OCCOC |
Key on ui other cas no. |
36339-04-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


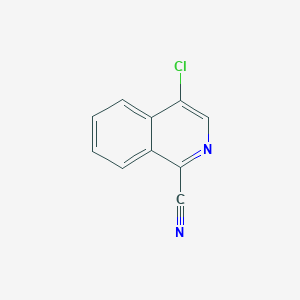
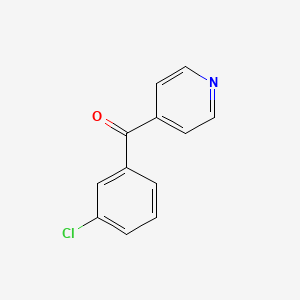
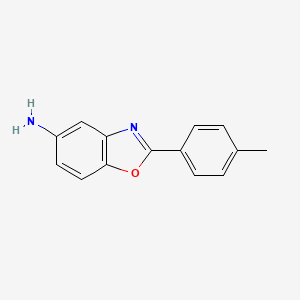
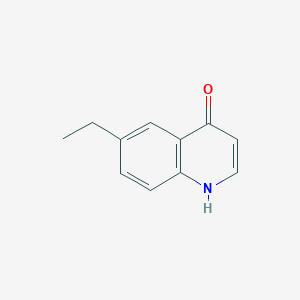
![methyl 2-[(1R,3S)-2,2-dimethyl-3-(2-oxopropyl)cyclopropyl]acetate](/img/structure/B1604985.png)
![3-oxo-N-[3-(trifluoromethyl)phenyl]butanamide](/img/structure/B1604986.png)
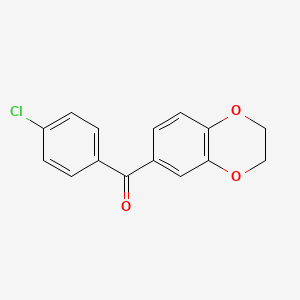
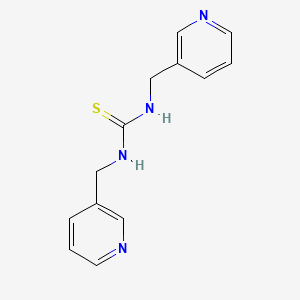
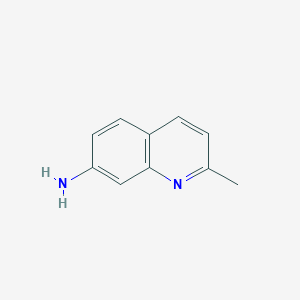
![Benzo[4,5]thieno[2,3-b]quinoxaline](/img/structure/B1604994.png)
![Benzo[d][1,3]dioxole-4-carboxamide](/img/structure/B1604996.png)
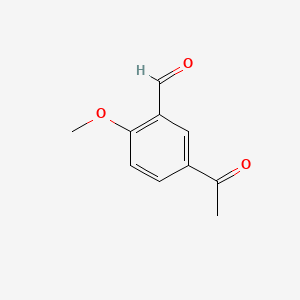
![5-Methylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B1605001.png)
